molecular formula C19H16N4O2S2 B2360021 7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione CAS No. 27430-09-7

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione

Cat. No.: B2360021
CAS No.: 27430-09-7
M. Wt: 396.48
InChI Key: UPVOZJUUXROJCG-UHFFFAOYSA-N
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Description

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione is a complex organic compound with the molecular formula C19H16N4O2S2 and a molecular weight of 396.493 g/mol . This compound is known for its unique spiro structure, which includes two phenyl groups and two thioxo groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione typically involves multi-step organic reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the spiro structure. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione is unique due to its spiro structure and the presence of both phenyl and thioxo groups. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications .

Properties

IUPAC Name

7,11-diphenyl-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-15-19(16(25)23-18(27)22-15)13(11-7-3-1-4-8-11)20-17(26)21-14(19)12-9-5-2-6-10-12/h1-10,13-14H,(H2,20,21,26)(H2,22,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVOZJUUXROJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3(C(NC(=S)N2)C4=CC=CC=C4)C(=O)NC(=S)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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